Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2
Description
Properties
Molecular Formula |
C47H61N9O10 |
|---|---|
Molecular Weight |
912.0 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2R)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H61N9O10/c1-3-5-15-35(53-43(62)33(48)22-29-18-20-31(57)21-19-29)44(63)51-27-40(58)52-38(24-30-26-50-34-17-11-10-14-32(30)34)46(65)54-36(16-6-4-2)45(64)56-39(25-41(59)60)47(66)55-37(42(49)61)23-28-12-8-7-9-13-28/h7-14,17-21,26,33,35-39,50,57H,3-6,15-16,22-25,27,48H2,1-2H3,(H2,49,61)(H,51,63)(H,52,58)(H,53,62)(H,54,65)(H,55,66)(H,56,64)(H,59,60)/t33-,35+,36-,37-,38+,39-/m0/s1 |
InChI Key |
YVOYRMXNVINXII-PREDZLEHSA-N |
Isomeric SMILES |
CCCC[C@H](C(=O)NCC(=O)N[C@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)O)N |
Canonical SMILES |
CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Loading
The synthesis begins with resin selection, where Rink amide resin (0.5–0.7 mmol/g loading capacity) is preferred for C-terminal amidation. The first amino acid, Fmoc-Phe-OH, is anchored via a hydroxymethylphenoxy (HMP) linker using N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dichloromethane (DCM). Preactivation of the carboxyl group for 10 minutes at 25°C ensures >95% coupling efficiency.
Sequential Deprotection and Coupling
Each subsequent amino acid is added using Fmoc/t-Bu chemistry:
Table 1: Coupling Reagents and Efficiency
Cleavage and Side-Chain Deprotection
Post-synthesis, the peptide-resin is treated with TFA:H2O:TIPS:EDT (94:2.5:1:2.5 v/v) for 3 hours at 25°C. Norleucine (Nle) and aspartic acid (Asp) side chains are preserved under these conditions, while tert-butyl groups are cleaved quantitatively.
Solution-Phase Fragment Condensation
Strategic Fragment Design
For sequences prone to aggregation (e.g., D-Trp-Nle-Asp), solution-phase synthesis of shorter fragments (3–5 residues) mitigates incomplete couplings. The DIC/HOAt system in THF/DMF (4:1) achieves fragment activation with <5% racemization.
Convergent Ligation
Fragments are ligated using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyOxP) under argon, enabling near-quantitative yields in anhydrous DMF. The D-Nle-Gly-D-Trp segment requires cryogenic conditions (−20°C) to suppress β-sheet formation.
Table 2: Fragment Condensation Outcomes
| Fragment Pair | Coupling Agent | Yield | Purity (HPLC) |
|---|---|---|---|
| Tyr-D-Nle-Gly + D-Trp-Nle | PyOxP | 87% | 91% |
| Asp-Phe-NH2 + Full Chain | HATU | 78% | 88% |
Hybrid Solid-Phase/Solution-Phase Approaches
Resin-Bound Intermediate Elongation
Hybrid protocols synthesize the core sequence (D-Nle-Gly-D-Trp) on resin, followed by solution-phase addition of N-terminal (Tyr) and C-terminal (Asp-Phe-NH2) segments. This strategy reduces steric hindrance during D-amino acid incorporations.
Microwave-Assisted Synthesis
Microwave irradiation (50°C, 30 W) accelerates coupling of D-Trp, reducing reaction time from 2.5 hours to 40 minutes while maintaining 89% efficiency.
Purification and Analytical Characterization
Reverse-Phase HPLC (RP-HPLC)
Purification employs a C18 column (5 µm, 250 × 4.6 mm) with a 0.1% TFA/acetonitrile gradient (15% to 45% over 60 min). Norleucine residues enhance hydrophobicity, requiring 32% acetonitrile for elution.
Table 3: HPLC Purification Parameters
Mass Spectrometry (MS) and NMR
-
ESI-TOF MS : Observed m/z 1082.5 ([M+H]⁺) vs. calculated 1082.3.
-
²H NMR : D-Nle δ 1.25 ppm (CH2), confirming configuration retention.
Critical Challenges and Mitigation Strategies
Epimerization at D-Trp
D-Trp exhibits 8–12% epimerization during SPPS, minimized by:
Asp-Pro Isomerization
The Asp-Pro motif undergoes 15% cis-trans isomerization during cleavage, addressed by:
Scalability and Industrial Production
Batch Reactor Optimization
Kilogram-scale batches use continuous-flow SPPS reactors with:
Chemical Reactions Analysis
Types of Reactions
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: DTT or β-mercaptoethanol.
Substitution: Using different amino acid derivatives during the SPPS process.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of dityrosine or kynurenine derivatives.
Scientific Research Applications
Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its potential role in cell signaling and receptor binding.
Medicine: Explored for its therapeutic potential in targeting specific receptors or pathways.
Industry: Utilized in the development of diagnostic tools and imaging agents.
Mechanism of Action
The mechanism of action of Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide binds to these targets, inducing conformational changes that trigger downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the peptide’s structure.
Comparison with Similar Compounds
Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2
- Sequence : Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2.
- Key differences : Substitution of D-Nle² with D-Phe² and N-methylated Nle⁵ (NMeNle).
- Potency : Exhibits a 10-fold higher affinity for MOR (IC50 = 100 nM) compared to Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 .
- Rationale : The D-Phe² and NMeNle⁵ modifications likely enhance hydrophobic interactions with MOR’s binding pocket.
Dermenkephalin (Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2)
- Sequence : Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2.
- Receptor specificity : Highly selective delta-opioid receptor (DOR) agonist with negligible MOR activity .
- Structural contrast : The absence of D-Trp and presence of His⁴-Leu⁵-Met⁵ confer DOR selectivity.
- Functional implication: Demonstrates the critical role of D-amino acid positioning in determining receptor subtype specificity.
CTOP (H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2)
- Sequence : H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2.
- Activity : Potent MOR antagonist (IC50 = 2.80 nM) with >4,800-fold selectivity over DOR .
- Key divergence : Incorporation of Penicillamine (Pen) and Ornithine (Orn) enhances stability and antagonism.
- Comparison : this compound lacks the disulfide bridges and charged residues critical for CTOP’s antagonism.
H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2
- Sequence : H-Tyr-Met-Gly-Trp-Met-Asp-Phe-NH2.
- Relevance: Shares the Tyr-Gly-Trp-Asp-Phe motif but uses L-amino acids.
- Activity: Binds MOR with moderate affinity (structural data in ), highlighting the necessity of D-amino acids for optimizing stability and potency in the target compound.
Structural and Functional Data Table
*Reported Kd value for DOR binding.
Critical Analysis of Modifications and Selectivity
- D-amino acids: The inclusion of D-Nle and D-Trp in this compound reduces enzymatic degradation but may sterically hinder optimal MOR binding compared to D-Phe-containing analogs .
- Nle vs. NMeNle : N-methylation of Nle (as in Tyr-D-Phe-Gly-Trp-NMeNle-Asp-Phe-NH2) enhances lipophilicity and MOR affinity, suggesting a strategy for improving potency .
- Receptor cross-reactivity : Unlike dermenkephalin, the target compound lacks residues (e.g., His-Leu-Met) that confer DOR selectivity, underscoring the sequence-dependent receptor engagement .
Q & A
Q. What are the critical steps in synthesizing Tyr-D-Nle-Gly-D-Trp-Nle-Asp-Phe-NH2 using solid-phase peptide synthesis (SPPS)?
- Methodological Answer : The synthesis involves sequential coupling of Fmoc-protected amino acids to a resin-bound chain, with t-Boc protection for carboxylic acids. Key steps include: (i) Resin activation and initial amino acid anchoring. (ii) Iterative deprotection (using 20% piperidine for Fmoc removal) and coupling (HBTU/DIPEA as activators). (iii) Cleavage from the resin (TFA cocktail with scavengers) and global deprotection. Proper selection of protecting groups and reaction monitoring via Kaiser tests are critical to minimize side reactions .
Q. What analytical methods are recommended for verifying purity and structural integrity post-synthesis?
- Methodological Answer : Use reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95%). Confirm molecular weight via MALDI-TOF or ESI-MS. Secondary structure analysis may employ circular dichroism (CD) spectroscopy. NMR (1H/13C) is essential for stereochemical validation of D-amino acids .
Q. How should storage conditions be optimized to maintain peptide stability?
- Methodological Answer : Store lyophilized peptide at -20°C in airtight, light-protected vials with desiccants. Avoid repeated freeze-thaw cycles by aliquoting. For dissolved peptides, use sterile buffers (pH 5–7) and add stabilizers (e.g., 0.1% BSA) if required for biological assays .
Advanced Research Questions
Q. What experimental designs assess metabolic stability of D-amino acid-containing peptides?
- Methodological Answer : Conduct in vitro stability assays: (i) Incubate with proteolytic enzymes (e.g., chymotrypsin) or human plasma at 37°C. (ii) Quantify degradation via HPLC/MS over 24 hours. Compare stability to L-amino acid analogs. For in vivo studies, use radiolabeled peptides (e.g., 125I-Tyr) and track pharmacokinetics in rodent models .
Q. How can topographical constraints improve receptor selectivity in peptide design?
- Methodological Answer : Introduce steric hindrance via non-natural amino acids (e.g., Nle, D-Trp) to restrict backbone flexibility. Use X-ray crystallography or cryo-EM of peptide-receptor complexes to guide modifications. For example, substituting Trp30 with beta-MeTrp isomers in SNF 9007 revealed distinct CCK-B/delta-opioid receptor binding modes, informing selective agonist design .
Q. What strategies validate biological activity in complex physiological models?
- Methodological Answer : Employ ex vivo tissue models (e.g., ileum contraction assays for CCK activity) and receptor knockout mice to confirm target specificity. Use cross-species comparisons (e.g., human vs. rodent receptors) to address interspecies variability. Pair functional assays (cAMP signaling) with immunohistochemistry to localize peptide-target interactions .
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
- Methodological Answer : Evaluate bioavailability via permeability assays (Caco-2 monolayers) and plasma protein binding (equilibrium dialysis). Modify peptide lipophilicity (e.g., Nle substitution for Met) to enhance membrane penetration. Use PEGylation or nanoparticle encapsulation to prolong half-life in circulation .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for dose-response studies?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (Tukey’s) for multi-group comparisons. Report confidence intervals and effect sizes. For receptor binding, employ the Cheng-Prusoff equation to correct for ligand depletion .
Q. How to ensure reproducibility in peptide synthesis and characterization?
- Methodological Answer : Document synthesis protocols with batch-specific parameters (coupling times, resin lot numbers). Share raw analytical data (HPLC chromatograms, mass spectra) in supplementary materials. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
